4,5-bis(4-methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]-1,3-oxazol-2(3H)-one
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Overview
Description
3-(4-METHOXYPHENETHYL)-4,5-BIS(4-METHOXYPHENYL)-1,3-OXAZOL-2(3H)-ONE is a complex organic compound characterized by its unique structure, which includes methoxyphenyl groups and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-METHOXYPHENETHYL)-4,5-BIS(4-METHOXYPHENYL)-1,3-OXAZOL-2(3H)-ONE typically involves multi-step organic reactions. One common method involves the condensation of 4-methoxyphenethylamine with 4-methoxybenzaldehyde to form an intermediate Schiff base, which is then cyclized to form the oxazole ring under acidic conditions . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk while maintaining high standards of purity and consistency .
Chemical Reactions Analysis
Types of Reactions
3-(4-METHOXYPHENETHYL)-4,5-BIS(4-METHOXYPHENYL)-1,3-OXAZOL-2(3H)-ONE undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The oxazole ring can be reduced under specific conditions to form amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The reactions typically require controlled temperatures, inert atmospheres, and specific solvents to achieve the desired products .
Major Products Formed
The major products formed from these reactions include quinones, amine derivatives, and substituted phenyl compounds. These products can be further utilized in various applications, including the synthesis of more complex molecules .
Scientific Research Applications
3-(4-METHOXYPHENETHYL)-4,5-BIS(4-METHOXYPHENYL)-1,3-OXAZOL-2(3H)-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-METHOXYPHENETHYL)-4,5-BIS(4-METHOXYPHENYL)-1,3-OXAZOL-2(3H)-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxyphenethylamine
- 4-Methoxyphenylacetic acid
- 4-Methoxyphenethyl alcohol
Uniqueness
Compared to similar compounds, 3-(4-METHOXYPHENETHYL)-4,5-BIS(4-METHOXYPHENYL)-1,3-OXAZOL-2(3H)-ONE is unique due to its oxazole ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C26H25NO5 |
---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
4,5-bis(4-methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]-1,3-oxazol-2-one |
InChI |
InChI=1S/C26H25NO5/c1-29-21-10-4-18(5-11-21)16-17-27-24(19-6-12-22(30-2)13-7-19)25(32-26(27)28)20-8-14-23(31-3)15-9-20/h4-15H,16-17H2,1-3H3 |
InChI Key |
VQZUXKIMSXHHGM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2C(=C(OC2=O)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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